N-(4-nitrophenyl)-N-propylmethanesulfonamide
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Overview
Description
N-(4-nitrophenyl)-N-propylmethanesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-N-propylmethanesulfonamide typically involves the reaction of 4-nitroaniline with propylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitroaniline is reacted with propylamine in the presence of a base, such as triethylamine, to form N-(4-nitrophenyl)-N-propylamine.
Step 2: The resulting N-(4-nitrophenyl)-N-propylamine is then reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-N-propylmethanesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the sulfonamide bond.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, and appropriate solvents.
Substitution: Nucleophiles such as amines or thiols, and suitable solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: N-(4-aminophenyl)-N-propylmethanesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: Breakdown products including 4-nitroaniline and methanesulfonic acid.
Scientific Research Applications
N-(4-nitrophenyl)-N-propylmethanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-N-propylmethanesulfonamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-N-methylmethanesulfonamide
- N-(4-nitrophenyl)-N-ethylmethanesulfonamide
- N-(4-nitrophenyl)-N-butylmethanesulfonamide
Uniqueness
N-(4-nitrophenyl)-N-propylmethanesulfonamide is unique due to its specific combination of a nitrophenyl group, a propyl chain, and a methanesulfonamide moiety
Properties
IUPAC Name |
N-(4-nitrophenyl)-N-propylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-8-11(17(2,15)16)9-4-6-10(7-5-9)12(13)14/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTOOKPFFUTRFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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